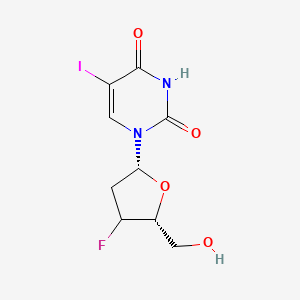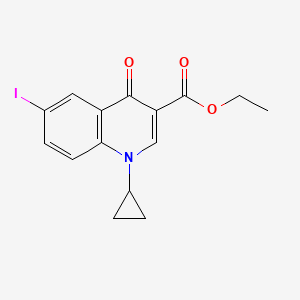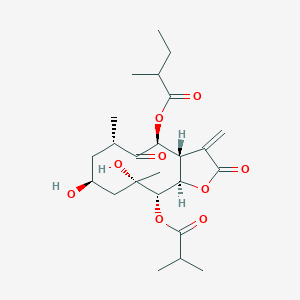
3-(9H-Purin-9-yl)nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-Purin-9-yl)nonan-2-ol is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.365 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative with a nonanol derivative under specific conditions. One common method involves the use of 6-aminopurine as a starting material, which is then reacted with a nonanol derivative in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-Purin-9-yl)nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(9H-Purin-9-yl)nonan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity and signaling pathways.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is adenosine deaminase, an enzyme involved in purine metabolism. The compound modulates the activity of this enzyme, affecting the levels of adenosine and other related metabolites in the body . This modulation can influence various physiological processes, including cellular signaling and energy metabolism.
Comparaison Avec Des Composés Similaires
3-(9H-Purin-9-yl)nonan-2-ol can be compared with other similar compounds, such as:
6-Aminopurine: Shares the purine ring structure but lacks the nonanol side chain.
Adenosine: Contains a ribose sugar instead of the nonanol side chain.
Guanine: Another purine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the purine ring with a nonanol side chain, giving it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |
Clé InChI |
ZTSORWGHRMIOHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Synonymes |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)




![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)




![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)

